molecular formula C17H21N7O4 B1684595 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine CAS No. 326914-06-1

4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No. B1684595
CAS RN: 326914-06-1
M. Wt: 387.4 g/mol
InChI Key: MSSXBKQZZINCRI-UHFFFAOYSA-N
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Description

4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (DNT) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in both in vivo and in vitro studies.

Scientific Research Applications

Synthesis Methods

  • Suzuki Reaction Synthesis : The compound is synthesized through a substitution reaction involving 2,4,6-trichloro-1,3,5-triazine and morpholine, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester, yielding a 61.7% overall yield (Jiao Chun-l, 2014).
  • Microwave Irradiation Method : A fast synthesis method under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, forming dihydrotriazines which are converted into targeted compounds via aromatic dehydrogenation in alkali (A. Dolzhenko et al., 2021).

Biological Applications

  • MAO Inhibitory Activity : Some derivatives exhibit monoamine oxidase inhibitory activity, suggesting potential therapeutic applications in neurological disorders (Sherine N. Khattab et al., 2015).

Chemical Reactions and Modifications

  • Amination in Acetic Acid Medium : Amination by bifunctional heterocyclic compounds occurs selectively in acetic acid, forming biologically relevant residues (K. Kolmakov, 2008).

Energetic Compounds Synthesis

  • Synthesis of Azido-Triazine Energetic Compounds : The compound serves as an intermediate in the synthesis of energetic compounds with high thermal stability and enthalpy of formation, showing promise in explosives and propellants (Zhang Yu-gen et al., 2016).

Ligand Synthesis

  • Synthesis of Chiral Oxazoline Ligands : Incorporation into chiral oxazoline ligands for use in asymmetric catalysis (E. Wolińska, 2013).

Antimicrobial Applications

Mechanism of Action

Target of Action

The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .

Mode of Action

MHY1485 acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .

Biochemical Pathways

MHY1485 affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, MHY1485 can affect the phosphorylation level of ULK1, another key protein involved in autophagy .

Pharmacokinetics

It is known that mhy1485 is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .

Result of Action

MHY1485 has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .

Action Environment

The action of MHY1485 can be influenced by environmental factors such as radiation and the presence of other drugs. For example, MHY1485 has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .

properties

IUPAC Name

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBKQZZINCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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